6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
Brand Name: Vulcanchem
CAS No.: 13964-23-3
VCID: VC0014384
InChI: InChI=1S/C12H19N3O5/c1-11(2)16-5-6(18-11)8-7(14-15-13)9-10(17-8)20-12(3,4)19-9/h6-10H,5H2,1-4H3/t6-,7+,8-,9-,10-/m1/s1
SMILES: CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N=[N+]=[N-])C
Molecular Formula: C12H19N3O5
Molecular Weight: 285.30 g/mol

6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

CAS No.: 13964-23-3

Cat. No.: VC0014384

Molecular Formula: C12H19N3O5

Molecular Weight: 285.30 g/mol

* For research use only. Not for human or veterinary use.

6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole - 13964-23-3

Specification

CAS No. 13964-23-3
Molecular Formula C12H19N3O5
Molecular Weight 285.30 g/mol
IUPAC Name (3aR,5S,6S,6aR)-6-azido-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
Standard InChI InChI=1S/C12H19N3O5/c1-11(2)16-5-6(18-11)8-7(14-15-13)9-10(17-8)20-12(3,4)19-9/h6-10H,5H2,1-4H3/t6-,7+,8-,9-,10-/m1/s1
Standard InChI Key UZVCUNUCGITLER-JDDHQFAOSA-N
Isomeric SMILES CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)N=[N+]=[N-])C
SMILES CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N=[N+]=[N-])C
Canonical SMILES CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N=[N+]=[N-])C

Introduction

Structural Identification and Nomenclature

The compound 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxole is a complex organic molecule containing multiple functional groups and stereogenic centers. The IUPAC name for this compound is (3aR,5S,6S,6aR)-6-azido-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxole, which reflects its intricate stereochemistry and structural arrangement. The compound is also known by the alternative name 3-Azido-3-deoxy-1,2:5,6-bis-O-(1-methylethylidene)-α-D-glucofuranose, which highlights its carbohydrate-derived nature.

Registry and Identification Numbers

Physical and Chemical Properties

The physical and chemical properties of 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxole are crucial for understanding its behavior in various conditions and its potential applications in chemical synthesis and research.

Basic Physical Properties

The compound has a molecular formula of C12H19N3O5 and a precise molecular weight of 285.30 g/mol. Its structure incorporates multiple oxygen-containing functional groups, including dioxolane and tetrahydrofurodioxole rings, which contribute to its polarity and potential hydrogen bonding capabilities. The presence of the azido group (N3) introduces a unique reactivity profile that distinguishes this compound from related carbohydrate derivatives without this functionality.

Structural Characteristics

The compound features several noteworthy structural elements that define its three-dimensional arrangement and reactive properties. The molecule contains multiple stereogenic centers, with the specific stereochemistry indicated in its IUPAC name: (3aR,5S,6S,6aR) for the tetrahydrofuro[2,3-d] dioxole portion and (4R) for the dioxolan moiety. This stereochemistry is critical for its biological activity and reactivity in chemical transformations. The azido group at the 6-position represents a key functional handle that enables various chemical transformations, including reduction to amines and participation in click chemistry reactions.

PropertyValue
Molecular FormulaC12H19N3O5
Molecular Weight285.30 g/mol
CAS Number13964-23-3
EC Number687-310-5
IUPAC Name(3aR,5S,6S,6aR)-6-azido-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxole
Synonyms3-Azido-3-deoxy-1,2:5,6-bis-O-(1-methylethylidene)-α-D-glucofuranose
PubChem ID11108887
Physical StateNot explicitly stated in available data
Safety ClassificationHarmful if swallowed and in contact with skin

Synthetic Approaches and Preparation Methods

The synthesis of 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxole typically involves multiple steps, starting from carbohydrate precursors and employing various protecting group strategies and functional group transformations.

General Synthetic Strategy

Reactivity and Chemical Behavior

The chemical reactivity of 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxole is largely determined by its functional groups, particularly the azido moiety, which enables various transformations relevant to synthetic applications.

Azide Reactivity

The azido group in this compound represents its most reactive site, capable of participating in several important reaction types:

  • Reduction to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

  • Staudinger reaction with phosphines to form iminophosphoranes, which can be hydrolyzed to amines.

  • 1,3-Dipolar cycloadditions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), commonly known as click chemistry, which can be used to create triazole derivatives.

  • Thermal decomposition reactions, which must be considered when handling the compound at elevated temperatures.

Protected Hydroxyl Group Reactivity

The compound contains protected hydroxyl groups in the form of dioxolane and tetrahydrofurodioxole rings, which can undergo specific reactions:

  • Acid-catalyzed deprotection to reveal the underlying hydroxyl groups.

  • Base-promoted transformations that may affect the cyclic acetal structures depending on the conditions employed.

  • Potential transketalization reactions under appropriate acidic conditions in the presence of other alcohols.

Stereochemical Considerations

The multiple stereogenic centers in this compound influence its reactivity and the stereochemical outcome of reactions in which it participates. The defined stereochemistry at positions 3a, 5, 6, and 6a in the tetrahydrofuro[2,3-d] dioxole ring, as well as at position 4 in the dioxolan moiety, determines the spatial approach of reagents and affects reaction rates and selectivity.

Applications in Scientific Research

The unique structural features and reactivity profile of 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxole make it valuable for various applications in chemical research and potentially in biological studies.

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, this compound serves several important functions:

  • As a building block for the synthesis of more complex carbohydrate derivatives and glycomimetics.

  • As an intermediate in the preparation of modified nucleosides and nucleotides, given its structural similarity to sugar components of nucleic acids.

  • In the development of chiral auxiliaries and stereochemical control elements due to its well-defined stereochemistry.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry research:

  • As a precursor for the synthesis of compounds with potential biological activity, including antibiotics, antivirals, or enzyme inhibitors.

  • In the development of carbohydrate-based drugs, where the azido group can serve as a point for further functionalization or conjugation to other bioactive moieties.

  • For the preparation of molecular probes for studying biological processes, where the azido group can be used for bioorthogonal labeling through click chemistry.

Spectroscopic Characterization

Spectroscopic data provides crucial information for structure confirmation and quality assessment of 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxole.

Infrared (IR) Spectroscopy

IR spectroscopy would be particularly valuable for confirming the presence of the azido group, which typically shows a characteristic strong absorption band around 2100-2120 cm-1 due to the asymmetric stretching vibration. Other expected IR features would include:

  • C-O stretching bands from the acetal and ether functionalities

  • C-H stretching and bending vibrations from the methyl and methylene groups

  • Ring vibrations associated with the cyclic structures

Mass Spectrometry

Mass spectrometric analysis would provide information about the molecular weight and fragmentation pattern of the compound. The exact mass of the compound (285.30 g/mol) would be expected to be observed in high-resolution mass spectrometry. For related compounds, HRMS (TOF, MS, ES+) data has been reported, with values such as m/z calcd. for C11H17N3NaO4: 278.1117; Found: 278.1102 [M+Na] .

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